molecular formula C9H14ClN B1356241 N,2,6-Trimethylaniline hydrochloride CAS No. 70522-62-2

N,2,6-Trimethylaniline hydrochloride

Cat. No.: B1356241
CAS No.: 70522-62-2
M. Wt: 171.67 g/mol
InChI Key: GIWCHKXBXYCETK-UHFFFAOYSA-N
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Description

N,2,6-Trimethylaniline hydrochloride is a chemical compound that belongs to the class of aromatic amines. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical properties and versatility in different applications.

Scientific Research Applications

N,2,6-Trimethylaniline hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

“N,2,6-Trimethylaniline hydrochloride” is classified as having acute toxicity, both oral (Category 4) and dermal (Category 4), and inhalation (Category 1). It can cause skin irritation (Category 2) and serious eye irritation (Category 2A). It is harmful if swallowed or in contact with skin, and fatal if inhaled .

Mechanism of Action

Target of Action

N,2,6-Trimethylaniline hydrochloride is an organic compound that is primarily used as a precursor to dyes . Its primary targets are the molecules that it interacts with to produce these dyes. The exact targets can vary depending on the specific dye being produced.

Mode of Action

The mode of action of this compound involves its interaction with its targets to produce dyes . This typically involves a series of chemical reactions, including selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline .

Biochemical Pathways

This compound affects the biochemical pathways involved in dye production . The compound’s interactions with its targets can lead to changes in these pathways, resulting in the production of different dyes. The downstream effects of these changes can include the creation of dyes with different colors, properties, and uses.

Result of Action

The result of the action of this compound is the production of dyes . The molecular and cellular effects of this action can include changes in the color and properties of materials that the dyes are applied to.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2,6-Trimethylaniline hydrochloride can be synthesized through the selective nitration of mesitylene, followed by the reduction of the resulting nitro compound to the aniline . The nitration process involves using a mixture of sulfuric acid and nitric acid, while the reduction is typically carried out using a nickel catalyst under hydrogenation conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the same nitration and reduction steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to avoid by-products .

Chemical Reactions Analysis

Types of Reactions

N,2,6-Trimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced further to form different amine derivatives.

    Substitution: Electrophilic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylaniline: Similar in structure but differs in the position of methyl groups.

    2,4,6-Trimethylbenzenamine: Another aromatic amine with similar properties.

Uniqueness

N,2,6-Trimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise chemical behavior .

Properties

IUPAC Name

N,2,6-trimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWCHKXBXYCETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589520
Record name N,2,6-Trimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70522-62-2
Record name N,2,6-Trimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 125.6 g. of 2,6-dimethylformanilide in 1100 ml. of dry tetrahydrofuran is cooled to 0° C. in ice-methanol. To this with constant stirring is added dropwise over a period of 3 hours 1125 ml. of 0.96 M BH3 in tetrahydrofuran. This is then allowed to warm gradually to room temperature and then heated slowly to reflux. Refluxing is maintained for 6 hours and then stirred at room temperature another 15 hours. The reaction mixture is then cooled in ice and acidified with 425 ml. of 6 N HCl. A white solid forms. The mixture is evaporated in vacuo and the water-solid slurry dissolved into 2 l. of water. The solution is made strongly alkaline (with cooling) with 50% NaOH and then extracted twice with ether (2 l.) The ether is then washed three times with 100 ml. portions of water and twice with 100 ml. portions of saturated sodium chloride solution. The ether is then dried over sodium sulfate, filtered, acidified with ethereal HCl while cooling. The white solid which forms is filtered, washed with ether and sucked dry. This is recrystallized from isopropanol:methanol to give N,2,6-trimethylaniline hydrochloride (m.p. 255-257 dec.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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